Difluprednate-d3
CAS No.:
Cat. No.: VC0205194
Molecular Formula: C₂₇H₃₁D₃F₂O₇
Molecular Weight: 511.57
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₇H₃₁D₃F₂O₇ |
|---|---|
| Molecular Weight | 511.57 |
Introduction
Chemical Structure and Properties
Physicochemical Properties
The physicochemical properties of difluprednate-d3 closely resemble those of difluprednate, with minor differences attributable to the deuterium substitution. The molecular weight of difluprednate-d3 is approximately 3 atomic mass units higher than that of difluprednate due to the replacement of three hydrogen atoms (atomic mass ~1) with three deuterium atoms (atomic mass ~2).
Table 1. Comparison of Key Properties Between Difluprednate and Difluprednate-d3
| Property | Difluprednate | Difluprednate-d3 |
|---|---|---|
| Molecular Formula | C27H34F2O7 | C27H31D3F2O7 |
| Molecular Weight (g/mol) | ~508.55 | ~511.57 |
| Pharmacological Class | Synthetic corticosteroid | Deuterated synthetic corticosteroid |
| Primary Use | Treatment of ocular inflammation | Research tool, reference standard |
| Bond Energy | Standard C-H bond energy | Stronger C-D bond energy |
| Chemical Reactivity | Standard | Similar but potentially slower at deuterated positions |
The carbon-deuterium (C-D) bonds in difluprednate-d3 are stronger than the carbon-hydrogen (C-H) bonds in the parent compound. This increased bond strength can affect reaction rates in metabolic processes, potentially leading to altered pharmacokinetic properties.
Synthesis and Development Considerations
| Purpose | Mechanism | Research Value |
|---|---|---|
| Metabolic Studies | Isotopic labeling for tracking | Elucidation of metabolic pathways |
| Analytical Standards | Mass difference from parent compound | Enhanced quantification accuracy |
| Pharmacokinetic Investigation | Modified metabolic rate | Better understanding of drug disposition |
| Mechanism Research | Selective deuteration at reactive sites | Insight into reaction mechanisms |
| Drug Development Models | Altered pharmacokinetic profile | Potential for improved drug design |
The strategic placement of deuterium atoms in pharmaceutically active molecules can provide valuable insights into drug metabolism, distribution, and elimination processes, making compounds like difluprednate-d3 valuable tools in pharmaceutical research.
Pharmacology
Mechanism of Action
Difluprednate, the parent compound of difluprednate-d3, functions as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it induces the production of phospholipase A2 inhibitory proteins called lipocortins . These proteins control the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Difluprednate-d3 is expected to demonstrate the same mechanism of action as difluprednate, with the deuterium substitution having minimal impact on receptor binding and subsequent anti-inflammatory activity. The deuteration primarily affects the pharmacokinetic properties rather than the pharmacodynamic profile of the compound.
Pharmacokinetics
The pharmacokinetic profile of difluprednate involves its rapid deacetylation in the aqueous humor to difluoroprednisolone butyrate (DFB), which is the active metabolite . DFB is then metabolized by endogenous tissue esterases to the inert metabolite hydroxyfluoroprednisolone butyrate (HFB), limiting systemic exposure to the active compound .
For difluprednate-d3, the deuterium substitution could potentially affect these metabolic processes, especially if the deuterium atoms are positioned at sites involved in the metabolic transformation. The stronger carbon-deuterium bonds could slow down certain metabolic steps, potentially leading to altered pharmacokinetics.
Table 3. Metabolism of Difluprednate and Potential Differences with Difluprednate-d3
Potency and Comparative Efficacy
Difluprednate has demonstrated remarkable potency compared to other corticosteroids used in ophthalmology. Studies have shown that difluoroprednisolone butyrate (DFB), the active metabolite of difluprednate, has a glucocorticoid receptor binding affinity (Ki value) of 6.11 × 10^-11 mol/L, which is 56 times stronger than prednisolone with a Ki value of 3.4 × 10^-9 mol/L .
This enhanced potency allows for less frequent dosing compared to other corticosteroids. For instance, difluprednate dosed four times daily has shown similar efficacy to prednisolone acetate dosed eight times daily in treating anterior uveitis .
Table 4. Comparative Efficacy Data for Difluprednate in Clinical Studies
Difluprednate-d3 would be expected to retain the high potency of difluprednate, with the deuterium substitution potentially modifying its pharmacokinetic profile rather than its receptor binding affinity.
Research Applications of Difluprednate-d3
Analytical Standards and Methodology
Deuterated compounds serve as excellent internal standards in analytical methods because they have nearly identical chemical properties to the non-deuterated analogs but can be distinguished by mass spectrometry. Difluprednate-d3 can function as an internal standard for the quantification of difluprednate in biological samples, enhancing the accuracy and reliability of analytical methods.
The use of isotopically labeled internal standards like difluprednate-d3 compensates for variations in sample preparation, extraction efficiency, and instrument response, leading to more precise and accurate quantification of difluprednate in complex biological matrices.
Metabolic Pathway Investigation
Difluprednate-d3 enables detailed investigation of the metabolic pathways of difluprednate. By strategically placing deuterium atoms at positions suspected to be involved in metabolism, researchers can gain insights into:
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The specific enzymes involved in metabolic transformations
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The rate-limiting steps in metabolism
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The formation of both major and minor metabolites
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The relative importance of different metabolic routes
Pharmacokinetic Studies
The slight modifications in metabolic behavior caused by deuterium substitution make difluprednate-d3 valuable for comparative pharmacokinetic studies. By administering difluprednate-d3 alongside difluprednate, researchers can directly compare the pharmacokinetic parameters of both compounds in the same biological system, providing insights into:
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Absorption rates and patterns
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Distribution in various tissues
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Metabolism and biotransformation
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Elimination routes and rates
Table 5. Research Applications of Difluprednate-d3
| Application | Methodology | Research Value |
|---|---|---|
| Internal Standard for Analysis | LC-MS/MS quantification | Improved analytical accuracy |
| Metabolic Pathway Elucidation | Isotope tracing studies | Identification of metabolic routes |
| Comparative Pharmacokinetics | Co-administration with parent drug | Direct comparison of disposition |
| Enzyme Kinetics | In vitro metabolism studies | Determination of metabolic rates |
| Tissue Distribution | Mass spectrometry imaging | Visualization of drug localization |
Future Research Directions
Innovative Applications
Beyond traditional research applications, difluprednate-d3 could potentially be utilized in several innovative ways:
Table 6. Potential Innovative Applications of Difluprednate-d3
| Application Area | Description | Potential Benefit |
|---|---|---|
| Ocular Pharmacokinetic Modeling | Development of computational models to predict drug disposition | Better prediction of drug behavior in the eye |
| Personalized Medicine | Investigation of inter-individual variations in metabolism | Optimization of dosing for specific patient populations |
| Advanced Drug Delivery | Design of controlled-release formulations | Reduced dosing frequency and improved patient compliance |
| Combination Therapy Studies | Investigation of drug-drug interactions | Better understanding of polypharmacy effects |
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